3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Medicinal Chemistry Cross-Coupling CRF Receptor Antagonists

This 3-bromo-7-ol pyrazolo[1,5-a]pyrimidine core enables versatile Suzuki coupling for targeted library synthesis of CRF1 antagonists and BRD4 bromodomain probes. The 7-OH group provides a hydrogen bond donor for molecular recognition, making it a valuable advanced intermediate in medicinal chemistry programs.

Molecular Formula C8H8BrN3O
Molecular Weight 242.076
CAS No. 1310308-72-5
Cat. No. B2719435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
CAS1310308-72-5
Molecular FormulaC8H8BrN3O
Molecular Weight242.076
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=C(N2)C)Br
InChIInChI=1S/C8H8BrN3O/c1-4-3-6(13)12-8(10-4)7(9)5(2)11-12/h3,11H,1-2H3
InChIKeyBCIATWHQRZSBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 1310308-72-5): Core Chemical Identity and Scaffold Context


3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core with a bromine atom at the 3-position, methyl groups at the 2- and 5-positions, and a hydroxyl group at the 7-position . The compound has a molecular weight of 242.07 g/mol and a calculated XLogP of approximately 1.3–1.81, indicating moderate lipophilicity . The presence of the 3-bromo substituent confers synthetic versatility as a handle for transition metal-catalyzed cross-coupling reactions, while the 7-hydroxyl group provides a hydrogen bond donor site relevant for molecular recognition [1].

Why 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol Cannot Be Casually Swapped with Other Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but the specific substitution pattern on the core dictates both synthetic utility and biological activity [1]. The 3-bromo substituent is critical for enabling palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are not feasible with non-halogenated analogs like 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 27166-46-7). Conversely, the 7-hydroxyl group distinguishes this compound from 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, which lacks the hydrogen bond donor capability and may exhibit different physicochemical and pharmacokinetic properties. Generic substitution with a compound lacking either the bromo or hydroxyl group would fundamentally alter the downstream synthetic pathway or the molecular recognition profile of any derived product [2].

Quantitative Differentiation Evidence for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol


Suzuki-Miyaura Cross-Coupling Efficiency: 3-Bromo Substituent Enables 77% Yield in CRF Antagonist Synthesis

The 3-bromo group serves as a critical functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a reaction not possible with the non-brominated analog 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. In the synthesis of a CRF1 receptor antagonist, 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol was coupled with [6-(dimethylamino)-4-methyl-3-pyridinyl]-boronic acid using tris(dibenzylideneacetone)dipalladium(0) and tri-tert-butylphosphine in 1,4-dioxane to afford the desired 3-arylated product in a 77% isolated yield [1].

Medicinal Chemistry Cross-Coupling CRF Receptor Antagonists

Synthetic Accessibility: 88% Yield in Core Heterocycle Formation

The compound is synthesized via a condensation reaction between ethyl acetoacetate and 5-amino-4-bromo-3-methyl-1H-pyrazole, achieving an 88% isolated yield [1]. This high-yielding, straightforward synthesis contrasts with more complex routes required for other 3-substituted pyrazolo[1,5-a]pyrimidines, particularly those with electron-withdrawing groups at the 3-position or those requiring protection/deprotection sequences at the 7-hydroxyl.

Synthetic Chemistry Process Chemistry Building Block Synthesis

Lipophilicity Profile: LogP Differentiation from 7-Hydroxyl-Lacking Analogs

The calculated octanol-water partition coefficient (LogP) for 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is 1.3–1.81 [1], reflecting a balance between lipophilicity conferred by the methyl and bromo substituents and hydrophilicity from the 7-hydroxyl group. In contrast, 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, which lacks the 7-hydroxyl, exhibits a higher calculated LogP (~2.5-3.0) and thus greater lipophilicity .

Physicochemical Properties Drug Design ADME

High-Value Application Scenarios for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol


Synthesis of 3-Arylpyrazolo[1,5-a]pyrimidine CRF1 Receptor Antagonists via Suzuki-Miyaura Coupling

The 3-bromo substituent enables direct Suzuki-Miyaura cross-coupling with arylboronic acids to generate 3-arylpyrazolo[1,5-a]pyrimidine derivatives, a key structural motif in potent CRF1 receptor antagonists. The demonstrated 77% coupling yield supports its use in parallel synthesis libraries for structure-activity relationship (SAR) exploration of CRF1 antagonists [1]. The 7-hydroxyl group remains intact during coupling, providing a hydrogen bond donor for potential target engagement.

Modular Diversification for Bromodomain Ligand Discovery

Pyrazolo[1,5-a]pyrimidines have been identified as privileged scaffolds for targeting bromodomain-containing proteins such as BRD4. The 3-bromo substituent provides a versatile handle for introducing diverse aryl or heteroaryl groups at the 3-position via cross-coupling, enabling rapid generation of focused libraries to probe bromodomain selectivity. The 7-hydroxyl group offers an additional vector for hydrogen bonding with conserved asparagine residues in bromodomain binding pockets [2].

Scalable Intermediate for Process Chemistry Development

The high-yielding synthesis (88%) from readily available starting materials makes this compound an attractive intermediate for larger-scale process chemistry. Its solid physical form and moderate LogP (1.3–1.81) facilitate purification by recrystallization, reducing reliance on chromatographic separation. These attributes are valuable for industrial partners seeking to minimize cost and waste in the production of advanced intermediates [3].

Physicochemical Probe for Structure-Property Relationship Studies

The combination of a 3-bromo substituent and a 7-hydroxyl group provides a defined set of physicochemical properties (LogP 1.3–1.81, HBD count 1, HBA count 3–4) that can be systematically varied through subsequent functionalization. This compound serves as a well-characterized starting point for structure-property relationship (SPR) campaigns aimed at optimizing solubility, permeability, and metabolic stability in lead optimization programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.